molecular formula C21H26N2O B7616042 N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide

N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B7616042
M. Wt: 322.4 g/mol
InChI Key: CIMWXWBFMPWXBU-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while indole is a heterocyclic compound with significant biological activity. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Indole Derivatization: Indole is modified to introduce a propanamide side chain, often through alkylation or acylation reactions.

    Coupling Reaction: The adamantyl intermediate is then coupled with the indole derivative under specific reaction conditions, such as the use of a base or catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the amide or indole moieties, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound’s stability and unique properties make it useful in materials science and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, modulating their activity. The adamantyl group contributes to the compound’s stability and enhances its binding affinity to targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-3-(1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(1-adamantyl)-3-(1H-indol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    1-Adamantyl-3-(1H-indol-3-yl)propane: Lacks the amide group, resulting in different chemical and biological properties.

Uniqueness

N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide is unique due to the specific combination of the adamantyl and indole moieties, which confer distinct chemical stability and biological activity. The propanamide side chain also influences its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-20(6-5-17-13-22-19-4-2-1-3-18(17)19)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,13-16,22H,5-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMWXWBFMPWXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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